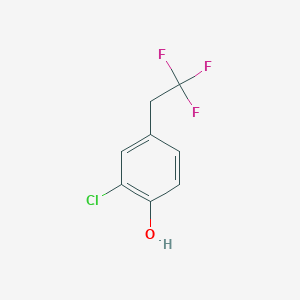

2-Chloro-4-(2,2,2-trifluoroethyl)phenol

Beschreibung

Significance of Halogenated Phenols in Chemical Synthesis and Materials Science

Halogenated phenols are a class of compounds with substantial importance in both chemical synthesis and materials science. Their utility stems from the unique electronic and steric properties imparted by halogen substituents on the aromatic ring. In synthesis, they serve as versatile intermediates for creating a wide array of more complex molecules, including a high proportion of pharmaceuticals and agrochemicals. mt.comacs.org The halogen atom can act as a leaving group or a directing group in various reactions, notably in metal-catalyzed cross-coupling reactions, which are fundamental to modern organic chemistry. acs.org

In materials science, the incorporation of halogenated phenols into polymers, such as phenol-aldehyde resins, can confer valuable properties like fire resistance. google.com Furthermore, the specific nature of halogen atoms allows them to participate in "halogen bonds," a type of non-covalent interaction that is increasingly utilized in crystal engineering to control the solid-state architecture of materials. researchgate.netnih.gov This control over molecular assembly is crucial for designing materials with specific optical or electronic properties. The presence of halogens can also profoundly affect the biological activity of molecules, a principle widely exploited in the development of new drugs and pesticides. acs.org

The Role of Trifluoroethyl Moieties in Enhancing Molecular Characteristics

The introduction of fluorine-containing groups, such as the trifluoroethyl or the closely related trifluoromethyl moiety, is a well-established strategy in medicinal chemistry to enhance the desirable properties of a molecule. tandfonline.com The trifluoromethyl group (–CF3) is frequently used to improve metabolic stability, lipophilicity, and binding affinity to biological targets. oup.com Its high metabolic stability is a direct result of the carbon-fluorine bond, which is one of the strongest covalent bonds in organic chemistry. mdpi.com This increased stability often leads to a longer half-life for drug candidates in the body. mdpi.com

The trifluoroethyl group (–CH2CF3) is often considered a bioisostere of an ethyl or ethoxy group, meaning it has a similar size and shape but different electronic properties, which can lead to improved biological activity. rsc.org The strong electron-withdrawing nature of the trifluoromethyl component can significantly alter the acidity (pKa) of nearby functional groups, such as the hydroxyl group in a phenol (B47542), which can in turn influence how the molecule interacts with its biological target. mdpi.com Enhanced lipophilicity, or the ability to dissolve in fats and lipids, can improve a molecule's ability to permeate cell membranes, which is a critical factor for the efficacy of many drugs. oup.commdpi.com

Overview of Current Research Trends in Organofluorine Chemistry Pertaining to Phenolic Structures

The field of organofluorine chemistry is undergoing rapid expansion, driven by the significant impact of fluorination on the properties of organic compounds. oup.comchinesechemsoc.org A major trend is the development of new, more efficient, and safer methods for introducing fluorine atoms and fluoroalkyl groups into organic molecules. chinesechemsoc.org For phenolic structures, this includes the development of novel reagents for the direct conversion of the phenolic hydroxyl group into a fluorine atom, a process known as deoxyfluorination. chinesechemsoc.org

Another significant area of research is the use of transition-metal catalysis to facilitate the formation of carbon-fluorine bonds, which has historically been a challenging transformation. acs.org Researchers are exploring methods for the direct C–H functionalization of phenols and their derivatives, allowing for the precise and efficient installation of fluorine-containing groups. acs.orgrsc.org The overarching goal of these research efforts is to expand the toolkit available to chemists for creating novel fluorinated phenolic compounds. These compounds are sought for their potential applications in diverse areas, from pharmaceuticals and agrochemicals, where an estimated 20% and 50% of products contain fluorine respectively, to advanced materials. chinesechemsoc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Chloro-4-(2,2,2-trifluoroethyl)phenol |

| Formaldehyde (B43269) |

| 4,6-dichloro-2-(2-butenyl)phenol |

| 3,4-dichlorophenol |

| 4-Bromo-3-chlorophenol |

| 3-Bromo-4-chlorophenol |

| 4-Chloro-3-iodophenol |

An in-depth examination of the synthetic strategies for producing this compound reveals a variety of chemical methodologies. The synthesis of this compound and its analogues involves intricate steps of functionalizing the phenol ring, introducing the trifluoroethyl group, and achieving regioselective chlorination. This article explores these synthetic pathways, focusing on the chemical principles and research findings that underpin them.

Eigenschaften

CAS-Nummer |

653578-54-2 |

|---|---|

Molekularformel |

C8H6ClF3O |

Molekulargewicht |

210.58 g/mol |

IUPAC-Name |

2-chloro-4-(2,2,2-trifluoroethyl)phenol |

InChI |

InChI=1S/C8H6ClF3O/c9-6-3-5(1-2-7(6)13)4-8(10,11)12/h1-3,13H,4H2 |

InChI-Schlüssel |

RHTOQSQIKIRPIS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1CC(F)(F)F)Cl)O |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group is a primary site of reactivity, capable of undergoing reactions typical of phenols, such as alkylation, acylation, and condensation. The presence of electron-withdrawing groups (both the chlorine atom and the trifluoroethyl moiety) increases the acidity of the phenolic proton, facilitating the formation of the corresponding phenoxide ion, which is a potent nucleophile.

The nucleophilic character of the phenoxide ion derived from 2-Chloro-4-(2,2,2-trifluoroethyl)phenol allows for the formation of ether and ester derivatives through O-alkylation and O-acylation, respectively.

O-Alkylation: In the presence of a base such as sodium hydroxide, the phenol (B47542) is deprotonated to form the sodium 2-chloro-4-(2,2,2-trifluoroethyl)phenoxide. This phenoxide can then react with an alkyl halide, like methyl iodide, via the Williamson ether synthesis. This is a classic SN2 reaction where the phenoxide displaces the halide on the alkylating agent to form an ether. Due to the SN2 mechanism, primary alkyl halides are the most effective reagents to avoid competing elimination reactions. nih.gov

O-Acylation: The synthesis of phenyl esters from this compound can be readily achieved through reactions with acyl chlorides or anhydrides. A common method is the Schotten-Baumann reaction, which involves treating the phenol with an acyl chloride in the presence of an aqueous base. libretexts.org The base neutralizes the HCl byproduct and facilitates the reaction. This nucleophilic acyl substitution results in the formation of the corresponding ester. Phase-transfer catalysts can be employed to enhance the efficiency of these reactions, often leading to nearly quantitative yields in short reaction times.

Table 1: Representative O-Alkylation and O-Acylation Reactions

| Reaction Type | Reagents | Product | General Conditions |

|---|

| O-Alkylation | 1. Base (e.g., NaOH) 2. Alkyl Halide (e.g., CH₃I) | 2-Chloro-1-methoxy-4-(2,2,2-trifluoroethyl)benzene | SN2 conditions | | O-Acylation | 1. Base (e.g., NaOH, Pyridine) 2. Acyl Chloride (e.g., CH₃COCl) | [2-Chloro-4-(2,2,2-trifluoroethyl)phenyl] acetate (B1210297) | Schotten-Baumann conditions |

The phenolic ring is activated towards electrophilic substitution at the positions ortho and para to the hydroxyl group. This allows it to participate in condensation reactions, forming larger molecular structures.

Phenol-Formaldehyde Type Condensation: Phenols react with formaldehyde (B43269) under acidic or basic catalysis to form phenolic resins. nih.govorgoreview.com For this compound, the hydroxyl group directs the electrophilic attack of formaldehyde to the available ortho position (C6). This initially forms a hydroxymethylphenol, which can further react with another phenol molecule to create a methylene (B1212753) bridge, leading to the formation of oligomers or polymers. nih.gov

Ullmann Condensation: This copper-catalyzed reaction can be used to form diaryl ethers. mdpi.com The phenoxide of this compound can act as a nucleophile, displacing a halide from another activated aryl halide. Conversely, the chlorine atom on the molecule itself can be the site of substitution by another phenol. These reactions typically require high temperatures and polar aprotic solvents, though modern methods using soluble copper catalysts with specific ligands have improved reaction conditions. mdpi.comnih.gov

Reactivity at the Chlorinated Position

The chlorine atom, being a halogen, serves as a leaving group in various substitution reactions, particularly nucleophilic aromatic substitution, due to the electronic effects of the other ring substituents.

The chlorine atom on the aromatic ring can be replaced by other halogens through metal-catalyzed processes, often referred to as aromatic Finkelstein reactions. nih.gov These transformations are valuable for synthesizing aryl bromides or iodides, which are often more reactive in subsequent cross-coupling reactions. libretexts.org

These exchanges are typically catalyzed by copper, nickel, or palladium complexes. The general reactivity trend for aryl halides in these reactions is Ar-I > Ar-Br > Ar-Cl, meaning the conversion of the chloro-substituted compound to its bromo or iodo analogue can be challenging. libretexts.org Conversely, nucleophilic fluorination can also be achieved on activated aryl chlorides using fluoride (B91410) salts like KF or CsF, often requiring specific catalysts or reaction conditions to enhance the nucleophilicity of the fluoride ion.

Nucleophilic aromatic substitution is a key reaction pathway for activated aryl halides. The reaction proceeds when a strong nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This pathway is facilitated by the presence of electron-withdrawing groups (EWGs) at the ortho and/or para positions, which stabilize the negatively charged intermediate.

In this compound, the trifluoroethyl group at the para position acts as an EWG, activating the ring toward SNAr. The reaction follows a two-step addition-elimination mechanism. First, the nucleophile adds to the ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second, typically faster step, the chloride leaving group is eliminated, restoring the aromaticity of the ring. Recent studies suggest that for some substrates, this process may be more concerted rather than stepwise, depending on the stability of the Meisenheimer complex.

Table 2: Factors Influencing SNAr Reactivity

| Feature | Role in SNAr | Relevance to this compound |

|---|---|---|

| Leaving Group | A good leaving group (halide) is required. | The Chlorine atom serves as the leaving group. |

| Electron-Withdrawing Groups | Stabilize the Meisenheimer complex intermediate. | The 2,2,2-Trifluoroethyl group at the para position provides electronic stabilization. |

| Nucleophile | A strong nucleophile (e.g., RO⁻, R₂N⁻) is needed to initiate the attack. | Various strong nucleophiles can displace the chloride. |

Transformations Involving the 2,2,2-Trifluoroethyl Moiety

The 2,2,2-trifluoroethyl group is generally stable due to the high strength of the carbon-fluorine bonds. However, under specific conditions, this side chain can undergo transformations.

One potential reaction is the elimination of hydrogen fluoride (HF) from the side chain under strong basic conditions. This defluorinative transformation can be catalyzed by phosphazene bases, leading to the formation of a gem-difluorostyrene intermediate. libretexts.org This highly reactive intermediate can then undergo further reactions, such as nucleophilic addition. libretexts.org

While direct oxidation of the highly fluorinated ethyl group is difficult, benzylic positions (the carbon atom attached to the aromatic ring) are generally susceptible to oxidation if they possess at least one hydrogen atom. nih.gov Strong oxidizing agents like potassium permanganate (B83412) can convert alkyl side chains on a benzene (B151609) ring into a carboxylic acid group. For this compound, this would theoretically transform the -CH₂CF₃ group into a carboxylic acid at the benzylic carbon, cleaving the C-C bond and resulting in 3-chloro-4-hydroxybenzoic acid. This reaction's feasibility would depend on the resistance of the fluorinated carbon to the oxidative conditions.

Fluorine-Specific Reactions

While the C-F bonds in the trifluoroethyl group are generally strong and stable, under certain conditions, fluorine-specific reactions can be induced. Research on the closely related compound, 2-chloro-4-(trifluoromethyl)phenol, has shown that spontaneous aqueous defluorination can occur, particularly under alkaline conditions. rsc.org This process is believed to proceed via an E1cb-like mechanism, where deprotonation of the phenolic hydroxyl group facilitates the elimination of a fluoride ion. rsc.org The electron-withdrawing trifluoromethyl group in that study was shown to be susceptible to hydrolysis, ultimately leading to the formation of the corresponding carboxylic acid. rsc.org Although the trifluoroethyl group is generally more stable than the trifluoromethyl group, similar reactivity under specific pH and temperature conditions could be anticipated for this compound.

Stability and Reactivity of the Fluorinated Alkyl Chain

However, the presence of the three fluorine atoms significantly influences the electronic properties of the adjacent methylene group. The strong inductive electron-withdrawing effect of the CF3 group makes the methylene protons more acidic than those in a non-fluorinated ethyl group. This increased acidity could potentially be exploited in certain base-mediated reactions, although the stability of the resulting carbanion would be a critical factor.

Derivatization Chemistry for Analytical and Synthetic Applications

The phenolic hydroxyl group is the primary site for derivatization of this compound, enabling its analysis by chromatographic methods and providing a handle for further synthetic modifications.

Esterification and Etherification for Chromatographic Analysis

For analysis by gas chromatography (GC), the volatility of phenolic compounds is often increased through derivatization of the hydroxyl group. Common methods include esterification and etherification.

Esterification: Phenols can be converted to their corresponding esters by reaction with acylating agents such as acid anhydrides or acid chlorides. libretexts.org For instance, reaction with acetic anhydride (B1165640) would yield 2-chloro-4-(2,2,2-trifluoroethyl)phenyl acetate. For enhanced detection by electron capture detectors (ECD) in GC, derivatizing agents containing fluorine, such as pentafluorobenzoyl chloride or heptafluorobutyric anhydride, are often employed.

Etherification: The formation of ethers is another common derivatization strategy. The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a widely used method. openstax.orglibretexts.org For example, methylation using a reagent like methyl iodide in the presence of a base would produce 2-chloro-4-(2,2,2-trifluoroethyl)-1-methoxybenzene. Silylation, the formation of a silyl (B83357) ether using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is also a very common and effective method for preparing phenol derivatives for GC analysis. nih.gov

| Derivatization Method | Reagent Example | Product Type | Analytical Advantage |

| Esterification | Acetic Anhydride | Acetate Ester | Increased volatility for GC |

| Pentafluorobenzoyl Chloride | Pentafluorobenzoyl Ester | Enhanced ECD signal | |

| Etherification | Methyl Iodide | Methyl Ether | Increased volatility for GC |

| Silylation | BSTFA | Trimethylsilyl (B98337) Ether | High volatility and thermal stability |

Functionalization for Further Synthetic Utility

The phenolic hydroxyl group of this compound serves as a versatile starting point for the synthesis of more complex molecules.

Ether Synthesis: Beyond simple alkyl ethers for analytical purposes, the Williamson ether synthesis can be employed to introduce more complex functionalities. openstax.orglibretexts.org Reaction with functionalized alkyl halides can append a variety of side chains, opening pathways to new derivatives with potentially altered biological or material properties.

Ester Synthesis: Similarly, esterification can be used to introduce a wide range of acyl groups. organic-chemistry.orgorganic-chemistry.org The choice of the acylating agent determines the nature of the resulting ester and its subsequent reactivity.

Conversion to Other Functional Groups: The phenolic hydroxyl group can be converted to other functional groups to facilitate further synthetic transformations. For example, conversion to a triflate (trifluoromethanesulfonate) or tosylate (p-toluenesulfonate) group transforms the hydroxyl into a good leaving group, enabling nucleophilic aromatic substitution reactions at that position.

The combination of the stable trifluoroethyl group and the reactive phenolic hydroxyl group makes this compound a valuable intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty materials. chemimpex.com

Spectroscopic and Analytical Data for this compound Currently Unavailable in Publicly Accessible Databases

A comprehensive search of scientific literature and chemical databases has revealed a significant challenge in obtaining the specific experimental spectroscopic and analytical data required for a detailed characterization of the compound this compound.

While the requested article outline necessitates precise data for various analytical techniques—including Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy—this information does not appear to be readily available in the public domain for this specific chemical entity.

Searches for ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, and IR spectra have yielded results for structurally similar compounds, such as 2-chloro-4-fluorophenol (B157789) and 2-chloro-4-methylphenol. However, the subtle yet significant structural differences between these analogues and the target compound, particularly the presence of the 2,2,2-trifluoroethyl group, mean that their spectral data cannot be used as a direct substitute to ensure the scientific accuracy of the requested article.

The generation of a scientifically rigorous and authoritative article, as per the user's instructions, is contingent upon the availability of verified experimental data. Without access to published research detailing the synthesis and characterization of this compound, proceeding with the creation of the article would not meet the required standards of accuracy and would risk disseminating speculative or incorrect information.

Therefore, until such data is published and becomes accessible, it is not possible to fulfill the request for an article with the specified detailed outline and data tables for this compound.

Spectroscopic and Advanced Analytical Characterization Techniques

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating 2-Chloro-4-(2,2,2-trifluoroethyl)phenol from starting materials, byproducts, and impurities, thereby enabling accurate purity assessment and effective monitoring of its synthesis.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of phenolic compounds like this compound can be challenging due to their polarity and the presence of an active hydroxyl group, which can lead to poor peak shape (tailing) and reduced thermal stability. phenomenex.com To overcome these issues, derivatization is a crucial prerequisite step that increases the volatility and thermal stability of the analyte. phenomenex.com

The most common derivatization strategy for phenols is silylation. greyhoundchrom.com This process involves reacting the phenol (B47542) with a silylating agent to replace the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. phenomenex.com This chemical modification reduces hydrogen bonding, decreases polarity, and increases the volatility of the compound, making it amenable to GC analysis. phenomenex.com

Several silylating reagents are effective for this purpose. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used reagent, often in combination with a catalyst like trimethylchlorosilane (TMCS), for the derivatization of phenols, including chlorophenols. nih.govacs.orgresearchgate.netsigmaaldrich.com The reaction is typically rapid and can be completed in minutes at room temperature or with gentle heating. acs.orgsigmaaldrich.com Other reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can also be used, which forms a more stable TBDMS derivative that can be advantageous in complex matrices. researchgate.netnih.gov Once derivatized, the resulting silyl (B83357) ether of this compound can be readily analyzed by GC, often coupled with a mass spectrometer (MS) for definitive identification and quantification. nih.govresearchgate.net Alternative derivatization methods include acetylation to form acetate (B1210297) esters or methylation. nih.govepa.gov

Table 2: Common Derivatization Reagents for GC Analysis of Phenols

| Reagent Abbreviation | Full Chemical Name | Derivative Group | Key Features |

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | Trimethylsilyl (TMS) | Highly reactive; widely used for phenols and alcohols. nih.govsigmaaldrich.com |

| TMCS | Trimethylchlorosilane | Trimethylsilyl (TMS) | Often used as a catalyst with other silylating agents. phenomenex.com |

| MTBSTFA | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | tert-Butyldimethylsilyl (TBDMS) | Forms very stable derivatives; useful for GC-MS analysis. nih.gov |

| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | Trimethylsilyl (TMS) | A strong silylating agent with volatile byproducts. |

| Acetic Anhydride (B1165640) | Ethanoic anhydride | Acetyl | Forms stable acetate esters. nih.gov |

High-Performance Liquid Chromatography (HPLC) for Compound Profiling

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds, making it highly suitable for the analysis of this compound without the need for derivatization. fishersci.com It is particularly effective for compound profiling, which involves assessing the main compound alongside any impurities, degradation products, or related substances.

Reversed-phase HPLC is the most common mode used for the analysis of phenols. fishersci.comresearchgate.net In this setup, a non-polar stationary phase, typically a C18 (octadecylsilyl) or C8 bonded silica, is used with a polar mobile phase. oup.comphenomenex.com The mobile phase usually consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., phosphoric acid, acetic acid, or trifluoroacetic acid) to ensure the phenolic hydroxyl group remains protonated, leading to better peak shape and reproducible retention times. phenomenex.comphenomenex.com

The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The presence of both a chloro and a trifluoroethyl group on the phenol ring gives this compound a distinct hydrophobicity that allows for excellent separation from other aromatic compounds. rsc.org Specialized phases, such as those with phenyl-hexyl or perfluorinated phenyl (PFP) functionalities, can offer alternative selectivity for halogenated aromatic compounds. fishersci.comchromatographyonline.commac-mod.com

Detection is typically achieved using a UV-Vis or Diode Array Detector (DAD), as the aromatic ring of the phenol provides strong chromophores. rsc.orgscirp.org For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS), which provides molecular weight and structural information, aiding in the definitive identification of the target compound and unknown impurities. researchgate.net

Table 3: Typical HPLC Conditions for the Analysis of Phenolic Compounds

| Parameter | Typical Conditions | Purpose / Rationale |

| Column (Stationary Phase) | Reversed-Phase C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides hydrophobic interaction for retaining aromatic compounds. phenomenex.com |

| Mobile Phase | Gradient or isocratic mixture of Water and Acetonitrile/Methanol | Allows for the elution and separation of compounds with varying polarities. phenomenex.comrsc.org |

| Mobile Phase Additive | 0.1% Phosphoric Acid, Acetic Acid, or Trifluoroacetic Acid | Suppresses ionization of the phenolic -OH group to improve peak symmetry. phenomenex.com |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the analysis and separation efficiency. |

| Column Temperature | 25 - 40 °C | Affects viscosity of the mobile phase and can influence selectivity. mac-mod.com |

| Detection | UV-Vis / Diode Array Detector (DAD) at ~270-280 nm | The benzene (B151609) ring absorbs UV light, allowing for sensitive detection. scirp.org |

| Injection Volume | 5 - 20 µL | The volume of the sample introduced into the system. |

Information regarding the environmental fate and degradation of this compound is not available in publicly accessible scientific literature.

A comprehensive search for data on the environmental fate and degradation pathways of the specific chemical compound this compound did not yield specific research findings. While extensive information exists for the broader class of chlorophenols, detailed experimental results concerning the abiotic and biotic degradation of this particular trifluoroethyl-substituted phenol are not present in the available search results.

Scientific understanding of a compound's environmental behavior is built upon specific experimental studies. Key data points for assessing environmental fate include:

Photolytic Degradation: Studies that measure the compound's degradation rate and pathways when exposed to various light conditions.

Hydrolytic Stability: Research to determine if and how quickly the compound breaks down in water.

Oxidation Pathways: Investigations into how the compound reacts with environmental oxidants.

Biotic Degradation: Experimental work using microorganisms from soil or water to identify metabolic pathways and breakdown products.

Without such dedicated studies on this compound, it is not possible to provide a scientifically accurate and detailed account of its environmental fate as requested. The presence of the trifluoroethyl group significantly alters the molecule's properties compared to other studied chlorophenols, making extrapolation from related compounds scientifically unsound. Therefore, the content for the requested article outline cannot be generated.

Environmental Fate and Degradation Pathways

Environmental Partitioning and Transport Behavior

The environmental distribution and movement of 2-Chloro-4-(2,2,2-trifluoroethyl)phenol are governed by a series of physicochemical properties that dictate its partitioning between soil, water, and air. Key processes influencing its fate include adsorption to soil particles, the potential for leaching into groundwater, and volatilization into the atmosphere.

Adsorption and Leaching Potential in Soil Systems

The interaction of this compound with soil is a critical factor in determining its mobility and bioavailability. Adsorption, the process by which the chemical binds to soil particles, is primarily influenced by the soil's organic carbon content and clay mineralogy. cdc.gov The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this adsorption. ladwp.comresearchgate.net A higher Koc value indicates a stronger tendency for the compound to adsorb to soil, thereby reducing its concentration in the soil water and limiting its potential for leaching. ohio.gov

The leaching potential of a chemical is its propensity to move through the soil profile with percolating water. scispace.comnih.gov This is inversely related to its adsorption affinity. Compounds with low Koc values are more likely to remain in the soil solution and be transported to lower soil layers and potentially into groundwater. nih.gov The mobility of chlorophenols in soil is influenced by factors such as their water solubility, the pH of the soil, organic matter content, and soil texture. unl.pt Generally, as the number of chlorine atoms on the phenol (B47542) ring increases, water solubility decreases, and the tendency to adsorb to soil and sediments increases. cdc.gov

Interactive Data Table: Estimated Soil Partitioning Behavior of this compound

| Parameter | Estimated Value/Behavior | Significance |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | Moderately High to High | Indicates strong binding to soil organic matter, reducing availability for leaching. |

| Leaching Potential | Low to Moderate | Stronger adsorption to soil particles limits downward movement with water. |

| Mobility in Soil | Low | The compound is expected to be relatively immobile in the soil profile. |

Volatilization Characteristics

Volatilization is the process by which a chemical transforms from a liquid or solid state into a gaseous state and enters the atmosphere. The tendency of a compound to volatilize from water to air is quantified by its Henry's Law constant (H). epa.govcopernicus.org A higher Henry's Law constant indicates a greater propensity for volatilization. ladwp.com For chlorophenols, volatilization is generally more significant for the less chlorinated congeners, as they tend to have higher vapor pressures. cdc.gov The environmental pH also plays a crucial role; under acidic conditions, chlorophenols are more likely to volatilize. cdc.gov

Interactive Data Table: Estimated Volatilization Potential of this compound

| Parameter | Estimated Value/Behavior | Significance |

| Henry's Law Constant (H) | Low to Moderate | Suggests a limited tendency to partition from water to air. |

| Vapor Pressure | Low | Indicates a lower rate of evaporation from surfaces. |

| Volatilization from Water/Soil | Not a major fate pathway | The compound is more likely to remain in the soil and water phases. |

Comparative Analysis with Other Chlorophenol and Fluorinated Compound Classes

To better understand the environmental behavior of this compound, it is useful to compare its expected properties with those of other well-studied chlorophenols and fluorinated compounds.

Chlorophenols: The environmental fate of chlorophenols is highly dependent on the number and position of chlorine atoms on the phenol ring. cdc.gov As the degree of chlorination increases, water solubility and vapor pressure tend to decrease, while the octanol-water partition coefficient (Kow) and the soil adsorption coefficient (Koc) increase. cdc.gov This leads to greater persistence and reduced mobility for more highly chlorinated phenols. cdc.gov For instance, monochlorophenols are generally more volatile and mobile in soil than pentachlorophenol. cdc.govcdc.gov this compound, having one chlorine atom, might be expected to exhibit some of the mobility characteristics of a monochlorophenol. However, the presence of the trifluoroethyl group significantly alters its properties.

Fluorinated Compounds: The introduction of fluorine atoms into an organic molecule can have profound effects on its environmental fate. numberanalytics.com Fluorination often increases the stability and persistence of a compound due to the strength of the carbon-fluorine bond. nih.govacs.org Many fluorinated compounds are known for their resistance to degradation. numberanalytics.comnih.gov The trifluoromethyl group (-CF3) is a strong electron-withdrawing group that can increase the acidity of the phenolic proton in this compound compared to its non-fluorinated analog. This increased acidity could affect its speciation in the environment and its interaction with soil minerals. Furthermore, the lipophilicity conferred by the trifluoroethyl group would likely lead to stronger partitioning into organic matter compared to non-fluorinated chlorophenols. numberanalytics.com While some fluorinated aromatic compounds can be degraded under specific anaerobic conditions, many are recalcitrant. nih.gov

Interactive Data Table: Comparative Environmental Properties

| Compound Class | Typical Adsorption Potential (Koc) | Typical Leaching Potential | Typical Volatilization Potential (H) | Key Influencing Factors |

| Monochlorophenols | Low to Moderate | Moderate to High | Moderate | Number and position of chlorine atoms, pH. cdc.govcdc.gov |

| Polychlorinated Phenols (e.g., Pentachlorophenol) | High | Low | Low | High degree of chlorination leads to low water solubility and high sorption. cdc.gov |

| Fluorinated Aromatic Compounds | Variable, often High | Generally Low | Variable | Strength of C-F bond, lipophilicity, resistance to degradation. numberanalytics.comnih.gov |

| This compound (Predicted) | Moderately High to High | Low to Moderate | Low | Combined influence of chlorine and trifluoroethyl group, leading to increased sorption and likely persistence. |

Theoretical and Computational Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are employed to determine the fundamental properties of a molecule, such as its three-dimensional shape, electron distribution, and orbital energies.

Density Functional Theory (DFT) for Geometry Optimization and Energy LandscapesDensity Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic structure of molecules. For a molecule like 2-Chloro-4-(2,2,2-trifluoroethyl)phenol, a DFT calculation would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms—the one with the lowest potential energy.

The output would include precise bond lengths, bond angles, and dihedral angles for the molecule's ground state. By calculating the energy of various molecular conformations, a potential energy landscape can be mapped to identify stable isomers and the energy barriers between them.

Table 1: Hypothetical Optimized Geometrical Parameters from a DFT Study

| Parameter | Predicted Value |

| C-Cl Bond Length | Data not available |

| O-H Bond Length | Data not available |

| C-CF3 Bond Length | Data not available |

| C-O-H Bond Angle | Data not available |

| Aromatic Ring Dihedral Angle | Data not available |

Frontier Molecular Orbital (FMO) AnalysisFrontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

An FMO analysis for this compound would calculate the energies of these orbitals. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive. The analysis would also visualize the spatial distribution of these orbitals, indicating likely sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energy Values

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling can map out the entire pathway of a chemical reaction, providing a detailed understanding of how reactants are converted into products.

Spectroscopic Property Prediction

Computational NMR and IR Chemical Shift Prediction

There are currently no published research articles or database entries that report on the computational prediction of Nuclear Magnetic Resonance (NMR) or Infrared (IR) chemical shifts for this compound. While density functional theory (DFT) and other ab initio methods are standard for predicting such spectroscopic properties, these calculations have not been specifically applied to and reported for this molecule in the available scientific literature. Therefore, no data tables or detailed findings on its theoretical NMR (¹H, ¹³C, ¹⁹F) and IR spectra can be provided.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Similarly, the scientific literature lacks any studies utilizing molecular dynamics (MD) simulations to investigate the conformational landscape or intermolecular interactions of this compound. Such simulations are crucial for understanding a molecule's dynamic behavior, preferred shapes (conformers), and how it interacts with itself or with solvent molecules. Without these specific studies, it is not possible to generate detailed findings or data tables related to the conformational analysis and interaction profiles of this compound.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4-(2,2,2-trifluoroethyl)phenol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation and alkylation steps. A plausible route includes:

Halogenation : Introduce chlorine at the ortho position of phenol derivatives using Cl2 or SO2Cl2 under controlled pH (e.g., acidic conditions to avoid over-halogenation) .

Trifluoroethylation : React the chlorophenol intermediate with 2,2,2-trifluoroethyl iodide or bromide in the presence of a base (e.g., K2CO3) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–12 hours .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Q. Optimization Tips :

Q. How should researchers characterize this compound, and what analytical techniques are most effective?

Methodological Answer : Stepwise Characterization Protocol :

Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Structural Confirmation :

- <sup>1</sup>H/<sup>19</sup>F NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and CF3 groups (δ -60 to -70 ppm for <sup>19</sup>F) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]<sup>+</sup> at m/z 214.01 (C8H6ClF3O).

Elemental Analysis : Verify C, H, Cl, and F percentages (±0.3% deviation).

Advanced Tip : For crystalline samples, employ X-ray diffraction to resolve stereoelectronic effects of the trifluoroethyl group on phenol ring conformation .

Q. What safety protocols are critical when handling this compound?

Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles. Work in a fume hood to avoid inhalation .

- Toxicity Management :

- Acute exposure may cause skin irritation; wash immediately with soap/water.

- Chronic risks include potential hepatotoxicity (observe chlorophenol toxicity profiles) .

- Storage : Store in amber glass at 2–8°C under inert gas (N2) to prevent oxidation .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s bioactivity and binding interactions?

Methodological Answer : The CF3 group enhances:

- Lipophilicity : Increases membrane permeability (logP ~2.8 vs. ~1.5 for non-fluorinated analogs) .

- Metabolic Stability : Fluorine’s electron-withdrawing effect reduces oxidative metabolism in cytochrome P450 enzymes.

- Protein Binding : The CF3 group may engage in hydrophobic interactions or orthogonal dipole-dipole interactions with target sites (e.g., enzyme pockets) .

Q. Experimental Design :

Q. What strategies resolve contradictions in reported toxicity data for chlorophenol derivatives?

Methodological Answer : Discrepancies often arise from:

- Variability in Purity : Impurities (e.g., dihalogenated byproducts) skew toxicity results. Validate purity via HPLC and GC-MS .

- Model System Differences : Compare in vitro (e.g., HepG2 cells) and in vivo (rodent) LD50 data under standardized OECD guidelines .

Case Study : Re-evaluate conflicting hepatotoxicity data by controlling for metabolic activation (e.g., S9 liver fractions) .

Q. How can researchers optimize stability studies for this compound under varying pH and temperature?

Methodological Answer : Stability Protocol :

pH Stability : Incubate solutions (0.1 mg/mL) in buffers (pH 2–12) at 25°C. Monitor degradation via UV-Vis (λmax = 270 nm) over 72 hours .

Thermal Stability : Use TGA/DSC to identify decomposition thresholds (expected >150°C).

Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?

Methodological Answer :

- LC-MS/MS : Detect halogenated byproducts (e.g., dichlorinated isomers) with MRM transitions .

- ICP-OES : Quantify residual heavy metals (e.g., Pd from catalytic steps) below 10 ppm .

- NMR Relaxometry : Identify low-level conformers using T1/T2 relaxation analysis .

Validation : Follow ICH Q2(R1) guidelines for linearity (R<sup>2</sup> >0.998), LOD (0.1 µg/mL), and recovery (98–102%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.